molecular formula C9H10O2 B13869435 2-Hydroxy-3-phenylpropanal

2-Hydroxy-3-phenylpropanal

Cat. No.: B13869435
M. Wt: 150.17 g/mol
InChI Key: NGXPBXCMBMHKRQ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phenylpropanal (IUPAC name: (S)-3-hydroxy-2-phenylpropanal) is an aldehyde derivative with a hydroxyl group and a phenyl substituent on adjacent carbon atoms. Its molecular formula is C₉H₁₀O₂, and it is structurally characterized by a chiral center at the second carbon, making enantiomeric synthesis critical for specific applications. This compound is notably utilized in organic synthesis, particularly as a precursor for natural product synthesis.

The synthesis of this compound is achieved through a three-step protocol starting from L-phenylalanine, involving hydroxylation, methylation, and subsequent oxidation steps, with moderate yields reported . Its UV activity and stability under standard laboratory conditions make it advantageous for chromatographic tracking during synthetic processes.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-hydroxy-3-phenylpropanal

InChI

InChI=1S/C9H10O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,7,9,11H,6H2

InChI Key

NGXPBXCMBMHKRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-phenylpropanal can be synthesized through several methods. One common approach involves the reduction of 2-hydroxy-3-phenylpropenal using suitable reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere and at low temperatures to prevent over-reduction .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-hydroxy-3-phenylpropenal using palladium or platinum catalysts. This method offers high yields and selectivity under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-phenylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-phenylpropanal depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The hydroxyl and aldehyde groups allow it to participate in various biochemical reactions, including oxidation-reduction processes and nucleophilic additions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section provides a detailed comparison of 2-Hydroxy-3-phenylpropanal with analogs sharing functional or structural similarities.

Hydroxypivalaldehyde (3-Hydroxy-2,2-dimethylpropanal)
  • Molecular Formula : C₅H₁₀O₂
  • CAS Number : 597-31-9
  • Key Features :
    • Contains a hydroxyl group and an aldehyde moiety but replaces the phenyl group with two methyl substituents at the second carbon.
    • Lacks chirality due to the symmetric dimethyl substitution.
    • Applications : Used in polymer chemistry as a crosslinking agent and in fragrance synthesis.
    • Safety : Classified under hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Property This compound Hydroxypivalaldehyde
Functional Groups Aldehyde, hydroxyl, phenyl Aldehyde, hydroxyl, dimethyl
Chirality Chiral (S-configuration) Achiral
Synthesis Complexity Multi-step (from amino acid) Simpler industrial synthesis
UV Activity Yes Not explicitly reported
Hazard Profile Limited data H302, H315, H319, H335
3-(4-Hydroxy-3-methyl-phenyl)propanenitrile
  • Molecular Formula: C₁₀H₁₁NO
  • CAS Number : 22516-99-0
  • Key Features: Replaces the aldehyde group with a nitrile (-CN) and introduces a methyl-substituted phenol ring. Applications: Primarily researched as an intermediate in pharmaceutical synthesis. Safety: Limited hazard data; first-aid measures emphasize skin decontamination and medical consultation .

Structural Comparison :

  • The absence of an aldehyde in 3-(4-Hydroxy-3-methyl-phenyl)propanenitrile limits its utility in aldol condensation reactions, a key pathway for this compound in natural product synthesis.
3-[2-(Trifluoromethyl)phenyl]propanal
  • Molecular Formula : C₁₀H₉F₃O
  • CAS Number : 376641-58-6
  • Key Features :
    • Incorporates a trifluoromethyl (-CF₃) group on the phenyl ring, enhancing electron-withdrawing effects.
    • Applications : Explored in agrochemical and pharmaceutical research due to the stability imparted by the -CF₃ group .

Reactivity Differences :

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